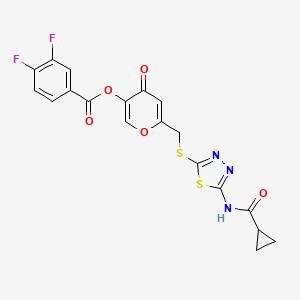

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate

Description

This compound is a structurally complex molecule featuring multiple pharmacologically relevant moieties:

- Core structure: A 4-oxo-4H-pyran ring, a heterocyclic system known for its role in natural products and bioactive molecules.

- Substituents: A 1,3,4-thiadiazole ring substituted with a cyclopropanecarboxamide group, which may enhance metabolic stability and influence electronic properties. A 3,4-difluorobenzoate ester at the pyran-3-position, introducing lipophilicity and resistance to enzymatic hydrolysis.

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N3O5S2/c20-12-4-3-10(5-13(12)21)17(27)29-15-7-28-11(6-14(15)25)8-30-19-24-23-18(31-19)22-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJGCLBSPQNLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate involves multiple steps, each requiring precise reaction conditions to ensure the correct formation of the compound.

Formation of 5-(Cyclopropanecarboxamido)-1,3,4-thiadiazole: This can be achieved through the reaction of cyclopropanecarboxylic acid with thiosemicarbazide, followed by cyclization with an appropriate oxidizing agent.

Synthesis of the Thioether Intermediate: The thiadiazole is then reacted with chloromethyl-4H-pyran-4-one to form the thioether intermediate under basic conditions.

Esterification: The final step involves the esterification of the hydroxyl group of the pyranone moiety with 3,4-difluorobenzoic acid in the presence of a suitable dehydrating agent, such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production typically involves the scale-up of the synthetic route mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation at the thiadiazole and pyranone moieties, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the keto group in the pyranone ring can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amide and ester groups, potentially altering the compound's activity and properties.

Common Reagents and Conditions

Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for forming sulfoxides or sulfones.

Reduction: Sodium borohydride or lithium aluminum hydride for reducing the keto group.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Sulfoxides/Sulfones: Formed from oxidation.

Alcohol Derivatives: Result from the reduction of the pyranone keto group.

Substituted Amides and Esters: Products of nucleophilic substitution.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The mechanism of action often involves interference with bacterial metabolic pathways. Preliminary studies suggest that 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate may show similar activity against various bacterial strains.

Case Study:

A study evaluated the antibacterial efficacy of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds demonstrated varying degrees of effectiveness, with some exhibiting higher potency than standard antibiotics like chloramphenicol. The results highlighted the potential of these compounds as alternatives in treating bacterial infections .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole Derivative A | E. coli | 6.25 µg/mL |

| Thiadiazole Derivative B | S. aureus | 3.125 µg/mL |

| Thiadiazole Derivative C | C. albicans | 12.5 µg/mL |

Anticancer Properties

The unique structure of the compound suggests potential anticancer activity. The pyran and thiadiazole components have been associated with cytotoxic effects against various cancer cell lines.

Case Study:

In vitro studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways . The specific interactions of this compound with cancer-related enzymes are yet to be fully elucidated but warrant further investigation.

Mechanism of Action

The mechanism of action for this compound largely depends on its target application:

Enzymatic Inhibition: The thiadiazole and carboxamide groups can interact with active sites of enzymes, inhibiting their activity.

Receptor Binding: The pyranone and difluorobenzoate moieties can enhance binding affinity to certain receptors, modulating their activity.

Molecular targets include enzymes with thiol groups and receptors involved in signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally related molecules from the provided evidence and analogous classes.

Key Observations:

Structural Diversity: The target compound’s pyran-thiadiazole hybrid contrasts with Example 62’s chromenone-pyrazolopyrimidine system. Both incorporate fluorinated aromatic groups, which enhance membrane permeability and resistance to oxidative metabolism. The thioether linkage in the target compound differentiates it from Example 62’s carbon-carbon bonds formed via Suzuki coupling .

Functional Group Impact: The 3,4-difluorobenzoate in the target compound may confer greater steric hindrance and lipophilicity compared to Example 62’s monofluorophenyl group. The cyclopropanecarboxamide on the thiadiazole ring could improve metabolic stability relative to simpler alkyl/aryl substituents.

Synthetic Challenges :

- Example 62 was synthesized in 46% yield via Suzuki coupling, suggesting efficient cross-coupling chemistry . The target compound’s synthesis likely requires multi-step protocols (e.g., thiadiazole cyclization, esterification), which may reduce overall yield.

Research Findings and Implications

- : Highlights the utility of palladium-catalyzed cross-coupling for constructing complex heterocyclic systems. The target compound’s lack of a boronic acid moiety suggests alternative synthetic routes.

- Thiadiazole Derivatives : Literature indicates that 1,3,4-thiadiazoles exhibit antimicrobial and antitumor activity due to electron-deficient cores interacting with biological targets. The target compound’s cyclopropane and difluorobenzoate groups may enhance these properties.

- Fluorination Trends : Fluorinated aromatic systems in both compounds align with modern drug design principles, balancing solubility and bioavailability.

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate is a complex organic molecule with potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 447.5 g/mol. The structure features a pyran ring, thiadiazole moiety, and a difluorobenzoate group, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to the target compound have shown effectiveness against various pathogens. For instance, studies have reported that certain thiadiazole derivatives demonstrate potent activity against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

Thiadiazole derivatives are also being explored for their anticancer potential. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism often involves the modulation of key signaling pathways related to cell survival and death .

Acetylcholinesterase Inhibition

A notable study evaluated the acetylcholinesterase inhibitory activity of related thiadiazole compounds. The results showed that some derivatives exhibited IC50 values lower than those of known inhibitors like donepezil, indicating potential use in treating Alzheimer's disease . The compound's structure suggests it may interact similarly due to the presence of functional groups conducive to binding at the active site of acetylcholinesterase.

Case Studies

- Antimicrobial Efficacy : A series of experiments conducted on various thiadiazole derivatives revealed that compounds with similar structures to the target compound effectively inhibited bacterial growth in vitro. For example:

- Anticancer Activity : In a study assessing the cytotoxic effects on cancer cell lines:

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.